molecular formula C21H27NO4 B14940943 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14940943
M. Wt: 357.4 g/mol
InChI Key: VOVSSJWOEPQUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The key steps include the formation of the pyrroloquinoline core, followed by the introduction of the hydroxy, methoxy, and oxocyclohexyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxocyclohexyl group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxocyclohexyl group may yield a secondary alcohol.

Scientific Research Applications

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

3-hydroxy-6-methoxy-9,11,11-trimethyl-3-(2-oxocyclohexyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C21H27NO4/c1-12-11-20(2,3)22-18-14(12)9-13(26-4)10-16(18)21(25,19(22)24)15-7-5-6-8-17(15)23/h9-10,12,15,25H,5-8,11H2,1-4H3

InChI Key

VOVSSJWOEPQUFI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(C2=O)(C4CCCCC4=O)O)OC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.